N-[1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide is a chemical compound that belongs to the class of sulfonamides It features a pyrazole ring, a piperidinone ring, and a methanesulfonamide group
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds have been reported to exhibit potent antileishmanial and antimalarial activities . Therefore, it’s plausible that this compound may also target the same or similar biological entities involved in these diseases.
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in a variety of ways, often leading to inhibition or modulation of the target’s function .
Biochemical Pathways
Given the reported antileishmanial and antimalarial activities of similar compounds , it’s likely that this compound affects the biochemical pathways related to these diseases.
Result of Action
Similar compounds have been reported to exhibit potent antileishmanial and antimalarial activities , suggesting that this compound may also have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide typically involves multiple steps, starting with the preparation of the pyrazole core. The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: N-[1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, N-[1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new drugs for treating various diseases.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various applications.
Comparison with Similar Compounds
N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-Methylamine
N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-yl)carbamothioyl)benzamide
Uniqueness: N-[1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide is unique due to its specific structural features, which include the combination of a pyrazole ring, a piperidinone ring, and a methanesulfonamide group. These features contribute to its distinct chemical and biological properties, making it different from other similar compounds.
Does this cover everything you were looking for?
Properties
IUPAC Name |
N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S/c1-8-7-10(14(2)12-8)15-6-4-5-9(11(15)16)13-19(3,17)18/h7,9,13H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGIJLTVPADXMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCCC(C2=O)NS(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.